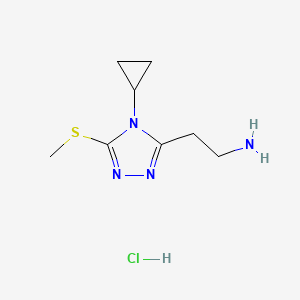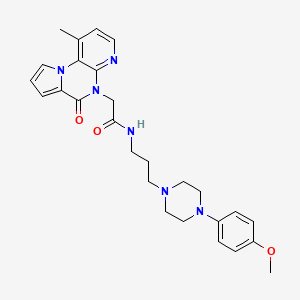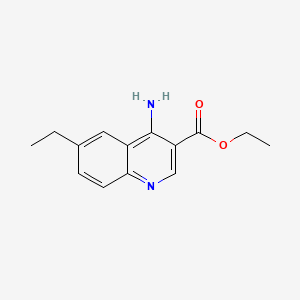![molecular formula C9H8BrNO B580719 6-Bromo-3,5-dimethylbenzo[d]isoxazole CAS No. 1345119-01-8](/img/structure/B580719.png)
6-Bromo-3,5-dimethylbenzo[d]isoxazole
Overview
Description
6-Bromo-3,5-dimethylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C9H8BrNO. It belongs to the class of benzisoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a bromine atom and two methyl groups attached to a benzisoxazole ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,5-dimethylbenzo[d]isoxazole can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can yield 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of metal-free synthetic routes, such as those employing tert-butyl nitrite or isoamyl nitrite, enables the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . These methods are favored for their eco-friendly nature and high yields.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,5-dimethylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups on the benzisoxazole ring.
Cycloaddition Reactions: Isoxazoles are known to undergo cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include potassium phosphate, bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), and acetonitrile . Reaction conditions often involve inert atmospheres and moderate to high temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzisoxazoles, while cycloaddition reactions can produce complex heterocyclic compounds .
Scientific Research Applications
6-Bromo-3,5-dimethylbenzo[d]isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3,5-dimethylbenzo[d]isoxazole involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methylbenzo[d]isoxazole: Similar structure with one less methyl group.
6-Bromo-3-chlorobenzo[d]isoxazole: Contains a chlorine atom instead of a methyl group.
3,5-Dimethylbenzo[d]isoxazole: Lacks the bromine atom.
Uniqueness
6-Bromo-3,5-dimethylbenzo[d]isoxazole is unique due to the presence of both bromine and two methyl groups on the benzisoxazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-bromo-3,5-dimethyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-3-7-6(2)11-12-9(7)4-8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZSBZLBJVWCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)ON=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B580641.png)





![3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B580653.png)



